6-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine
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Overview
Description
6-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a heterocyclic compound with the molecular formula C9H10ClN5 and a molecular weight of 223.66 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 6-position and a pyrazolyl group at the 2-position. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine typically involves the reaction of 2-chloro-4,6-diaminopyrimidine with 3,5-dimethyl-1H-pyrazole under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing appropriate purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 6-position can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction:
Substitution Reactions: The pyrazolyl group can be modified through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, nucleophiles such as amines, and solvents like DMF or dimethyl sulfoxide (DMSO). Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific nucleophile or electrophile used. For example, nucleophilic substitution with an amine would yield a corresponding amine-substituted pyrimidine derivative .
Scientific Research Applications
6-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound is investigated for its potential biological activities, such as anti-inflammatory and antiproliferative effects.
Chemical Biology: It serves as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 6-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound shares a similar pyrazolo[3,4-d]pyrimidine core but differs in the substitution pattern.
4,6-Disubstituted 1H-pyrazolo[3,4-d]pyrimidines: These compounds have various pharmacological activities and are structurally related to 6-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
1014720-95-6 |
---|---|
Molecular Formula |
C9H10ClN5 |
Molecular Weight |
223.7 |
Purity |
97 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.